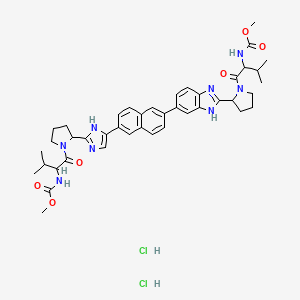

Ravidasvir hydrochloride (PPI-668)

Description

Evolution of Direct-Acting Antivirals (DAAs) for Hepatitis C Virus (HCV) Inhibition

The treatment for Hepatitis C has undergone a dramatic transformation. galencentre.org For many years, the standard of care involved interferon-based therapies, often combined with ribavirin. galencentre.org These treatments were lengthy, had significant side effects, and offered modest cure rates. galencentre.org

The advent of DAAs in the early 2010s revolutionized HCV treatment. nih.govhealthandme.com Unlike the broader-acting interferons, DAAs are specifically designed to target and inhibit crucial viral proteins involved in the HCV life cycle. nih.govskyquestt.com This targeted approach led to the development of several classes of DAAs, each aimed at a different non-structural protein of the virus:

NS3/4A Protease Inhibitors: These drugs block the protease enzyme essential for viral protein maturation. Examples include boceprevir (B1684563) and telaprevir, which were among the first-generation DAAs. nih.govnih.gov

NS5B Polymerase Inhibitors: This class targets the RNA-dependent RNA polymerase, a key enzyme for HCV replication. Sofosbuvir (B1194449) is a prominent example of this class. nih.gov

NS5A Inhibitors: These agents interfere with the NS5A protein, which plays a complex role in viral replication, assembly, and modulation of the host's cellular pathways. nih.govpatsnap.com

The development of these DAA classes paved the way for all-oral, interferon-free treatment regimens with remarkably high cure rates, often exceeding 90-95%, and significantly improved tolerability. nih.govhealthandme.comskyquestt.com

Overview of Ravidasvir (B1651190) Hydrochloride as an Antiviral Agent

Ravidasvir hydrochloride (PPI-668) is a potent, second-generation, pan-genotypic inhibitor of the HCV NS5A protein. portico.orgmedchemexpress.com Its chemical structure features a dimeric imidazole (B134444)–spacer–imidazole motif. portico.org As an NS5A inhibitor, Ravidasvir disrupts the function of this vital viral protein, thereby halting HCV RNA replication and preventing the assembly of new virus particles. patsnap.com

One of the key advantages of Ravidasvir is its high barrier to resistance, a critical feature for antiviral therapies. patsnap.com

Research Findings on Ravidasvir Hydrochloride

Preclinical and clinical studies have demonstrated the significant antiviral activity of Ravidasvir hydrochloride.

In Vitro Efficacy:

Ravidasvir has shown potent activity against various HCV genotypes in replicon assays. The half-maximal effective concentration (EC50) values highlight its efficacy at the nanomolar level.

| HCV Genotype | EC50 (nM) |

| Genotype 1a | 0.12 medchemexpress.comcaymanchem.com |

| Genotype 1b | 0.01 medchemexpress.comcaymanchem.com |

| Genotype 3a | 1.14 medchemexpress.comcaymanchem.com |

Clinical Trial Highlights:

Clinical trials investigating Ravidasvir in combination with other DAAs, such as sofosbuvir, have yielded impressive results.

A Phase III trial in Egypt focused on patients with genotype-4 chronic HCV. The combination of ravidasvir and sofosbuvir resulted in high sustained virologic response (SVR) rates, which indicates a cure. biospace.com In this trial, non-cirrhotic patients achieved a 100% SVR12 (sustained virologic response 12 weeks after treatment). biospace.com

Further studies in Malaysia and Thailand have also shown high cure rates, with a 97% SVR reported in a trial involving patients with various HCV genotypes, including those who are typically harder to treat. wikipedia.orgdndi.org These trials have underscored the potential of Ravidasvir as a component of effective, all-oral HCV treatment regimens. dndi.org

Structure

2D Structure

Properties

Molecular Formula |

C42H52Cl2N8O6 |

|---|---|

Molecular Weight |

835.8 g/mol |

IUPAC Name |

methyl N-[1-[2-[5-[6-[2-[1-[2-(methoxycarbonylamino)-3-methylbutanoyl]pyrrolidin-2-yl]-3H-benzimidazol-5-yl]naphthalen-2-yl]-1H-imidazol-2-yl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]carbamate;dihydrochloride |

InChI |

InChI=1S/C42H50N8O6.2ClH/c1-23(2)35(47-41(53)55-5)39(51)49-17-7-9-33(49)37-43-22-32(46-37)29-14-13-25-19-26(11-12-27(25)20-29)28-15-16-30-31(21-28)45-38(44-30)34-10-8-18-50(34)40(52)36(24(3)4)48-42(54)56-6;;/h11-16,19-24,33-36H,7-10,17-18H2,1-6H3,(H,43,46)(H,44,45)(H,47,53)(H,48,54);2*1H |

InChI Key |

JYLMWUZJMRNMDA-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C(C(=O)N1CCCC1C2=NC3=C(N2)C=C(C=C3)C4=CC5=C(C=C4)C=C(C=C5)C6=CN=C(N6)C7CCCN7C(=O)C(C(C)C)NC(=O)OC)NC(=O)OC.Cl.Cl |

Origin of Product |

United States |

Molecular Mechanisms of Action of Ravidasvir Hydrochloride

Targeting Hepatitis C Virus Non-Structural Protein 5A (NS5A)

Ravidasvir (B1651190) hydrochloride is a potent and pangenotypic inhibitor of the HCV NS5A protein. patsnap.comnih.gov This non-structural protein is a phosphoprotein that, despite having no enzymatic activity of its own, is indispensable for the viral life cycle, playing crucial roles in both viral RNA replication and the assembly of new virus particles. uw.edupatsnap.com

Functional Roles of NS5A in HCV Replication and Assembly

The NS5A protein is a multifunctional regulator, orchestrating various stages of the HCV life cycle. patsnap.com It is an essential component of the HCV replication complex, a structure where the synthesis of viral RNA occurs. uw.edu NS5A interacts with other viral proteins, such as NS4B and the RNA-dependent RNA polymerase NS5B, as well as host cell factors, to facilitate the formation of this complex. uw.edumdpi.com The protein is also instrumental in the formation of the "membranous web," a specialized intracellular membrane structure derived from the endoplasmic reticulum that serves as the site for viral replication. mdpi.com

Beyond its role in replication, NS5A is critically involved in the assembly of new virions. nih.gov It is thought to mediate the trafficking of the newly synthesized viral RNA from the replication complex to the sites of particle assembly on the surface of lipid droplets. blogspot.com The interaction of NS5A with the viral core protein is a key step in the packaging of the viral genome into new virus particles. drugbank.com

The NS5A protein is structurally organized into three distinct domains, each contributing to its multifaceted functions.

| Domain | Key Functions |

|---|---|

| Domain I | Essential for viral RNA replication and serves as the binding site for many NS5A inhibitors, including Ravidasvir. It is also implicated in virus assembly. nih.govwikipedia.orgwikipedia.org |

| Domain II | Involved in viral replication and interacts with host factors like cyclophilin A. nih.govnih.gov |

| Domain III | Primarily functions in the assembly and maturation of new virus particles. mdpi.comuw.edu |

Mechanism of NS5A Inhibition by Ravidasvir Hydrochloride

Ravidasvir hydrochloride exerts its potent antiviral effect by directly targeting and inhibiting the functions of NS5A. patsnap.com This inhibition disrupts multiple critical stages of the HCV life cycle.

Crystallographic studies have revealed that Ravidasvir hydrochloride binds to a specific region within Domain I of the NS5A protein. patsnap.com This binding is highly specific and induces conformational changes in the NS5A protein, thereby impairing its ability to perform its essential functions. patsnap.com The dimeric structure of NS5A is thought to be important for its function, and inhibitors like Ravidasvir are believed to act on these dimers. wikipedia.org

By binding to NS5A, Ravidasvir hydrochloride prevents the proper formation and function of the viral replication complex. patsnap.com This disruption leads to a halt in the synthesis of new viral RNA. patsnap.com The inhibition of NS5A prevents it from effectively participating in the organization of the membranous web, further contributing to the suppression of viral replication. wikipedia.org Kinetic analyses have shown that while the inhibition of viral RNA synthesis by NS5A inhibitors is a key part of their mechanism, it may occur more slowly than the disruption of virion assembly. blogspot.com

A significant and rapid effect of Ravidasvir hydrochloride is its interference with the assembly of new viral particles. patsnap.com By binding to NS5A, the drug impedes the transport of the viral genome to the assembly sites and disrupts the interaction between NS5A and the core protein, which is essential for packaging the viral RNA. blogspot.comdrugbank.com This leads to a swift reduction in the production of infectious virions. blogspot.com Studies have indicated that the inhibition of viral assembly is a primary and potent mechanism of action for NS5A inhibitors, contributing significantly to the rapid decline in viral load observed in treated patients. blogspot.comwikipedia.org

Preclinical Pharmacological Characterization of Ravidasvir Hydrochloride

In Vitro Antiviral Potency and Spectrum of Activity

Quantitative Assessment of Antiviral Efficacy (EC50 values across genotypes)

Ravidasvir (B1651190) has shown remarkable potency against various HCV genotypes in in vitro replicon assays. The 50% effective concentration (EC50) values, which indicate the concentration of the drug required to inhibit 50% of viral replication, are in the picomolar to low nanomolar range. Specifically, in Huh7 replicon cells, ravidasvir inhibited HCV genotypes 1a, 1b, and 3a with EC50 values of 0.12 nM, 0.01 nM, and 1.14 nM, respectively. medchemexpress.comresearchgate.netcaymanchem.com This high degree of potency underscores its efficiency in disrupting the HCV life cycle at the cellular level.

Table 1: In Vitro Antiviral Efficacy of Ravidasvir (EC50 values)

| HCV Genotype | EC50 (nM) |

|---|---|

| Genotype 1a | 0.12 |

| Genotype 1b | 0.01 |

Pan-Genotypic Activity Profile

A key attribute of ravidasvir is its pan-genotypic activity, meaning it is effective against a wide range of HCV genotypes. researchgate.netnih.gov Studies have confirmed its high antiviral potency across genotypes 1 through 6, with EC50 values ranging from 0.04 to 1.14 nM. nih.gov This broad spectrum of activity is a significant advantage, as it simplifies treatment regimens by eliminating the need for genotype-specific therapies. The development of ravidasvir was driven by the need for direct-acting antivirals (DAAs) with improved efficacy, tolerability, and a higher barrier to resistance compared to earlier treatments. nih.govresearchgate.net

Cellular Selectivity and Cross-Reactivity Studies

In Vitro Cytotoxicity Evaluations (e.g., Huh7, HepG2, HEK cells)

Preclinical evaluations have demonstrated the cellular selectivity of ravidasvir. In vitro studies using various cell lines, including the human hepatoma cell lines Huh7 and HepG2, as well as human embryonic kidney (HEK) cells, have been conducted to assess its potential for cytotoxicity. Ravidasvir was found to be non-cytotoxic at concentrations well above those required for antiviral efficacy, indicating a favorable selectivity index. This suggests that the compound specifically targets viral processes without causing significant harm to host cells.

Assessment of Activity Against Non-HCV Viruses

To determine the specificity of its antiviral action, ravidasvir has been tested against a panel of non-HCV viruses. These studies have shown that ravidasvir is highly specific for HCV and does not exhibit significant activity against other viruses. This high degree of specificity further supports its targeted mechanism of action against the HCV NS5A protein.

Antiviral Combination Studies in Preclinical Models

The potential for ravidasvir to be used in combination with other direct-acting antivirals has been explored in preclinical models. These studies are crucial for developing all-oral, interferon-free regimens. When combined with other DAAs, such as the NS3/4A protease inhibitor danoprevir (B1684564) or the NS5B polymerase inhibitor sofosbuvir (B1194449), ravidasvir has shown synergistic or additive antiviral effects. nih.govnih.gov These combinations have the potential to increase the efficacy of treatment, shorten treatment duration, and reduce the likelihood of developing drug resistance. The successful preclinical evaluation of these combinations has paved the way for their investigation in clinical trials. researchgate.net

Synergistic Effects with Other Direct-Acting Antivirals

The development of effective HCV treatment regimens has relied on combining DAAs with different mechanisms of action to achieve high cure rates and a high barrier to resistance. nih.govpatsnap.com Preclinical studies and subsequent clinical trials have shown that ravidasvir hydrochloride exhibits synergistic antiviral effects when used in combination with other DAAs. nih.govwho.intnih.gov This synergy is crucial for achieving a sustained virologic response (SVR). patsnap.com

Combination studies were conducted to support the clinical development of ravidasvir with other classes of DAAs. portico.org Its efficacy in combination regimens has been demonstrated in numerous clinical trials, where it is a key component. nih.govnih.gov The combination of ravidasvir with sofosbuvir, an NS5B polymerase inhibitor, has been particularly well-studied. nih.govdndi.orgnih.govird.fr These investigations have consistently reported high efficacy rates across a diverse patient population, including those with different HCV genotypes and with or without cirrhosis. who.intnih.govnih.gov

Table 1: In Vitro Potency of Ravidasvir (PPI-668) Against HCV Genotypes

| HCV Genotype | EC50 (nM) |

| Genotype 1a | 0.12 |

| Genotype 1b | 0.02 - 0.04 |

| Genotype 3a | 1.14 |

| Genotypes 1-6 | 0.04 - 1.14 |

| Genotypes 1-7 | 0.02 - 1.3 |

| Data sourced from multiple preclinical replicon assays. caymanchem.comnatap.orgnih.gov |

Interaction with Specific Antiviral Classes (e.g., NS3/4A Protease Inhibitors, NS5B Polymerase Inhibitors)

The interaction profile of ravidasvir with other DAAs is a critical aspect of its preclinical characterization, ensuring that combination therapy is effective.

Interaction with NS5B Polymerase Inhibitors:

Ravidasvir has been extensively studied in combination with the NS5B nucleotide analog inhibitor, sofosbuvir. nih.govnih.gov Sofosbuvir acts on the catalytic site of the NS5B polymerase, an enzyme essential for the replication of the viral genome. nih.gov The combination of an NS5A inhibitor like ravidasvir and an NS5B inhibitor like sofosbuvir targets two distinct and vital components of the HCV replication complex. This dual-target approach has proven highly effective. nih.govird.fr Preclinical combination studies encouraged the further development of ravidasvir with HCV NS5B polymerase inhibitors. portico.org Clinical trials have confirmed the potent synergy of the ravidasvir and sofosbuvir combination. who.intnih.gov

Interaction with NS3/4A Protease Inhibitors:

The HCV NS3/4A protease is another key enzyme in the viral life cycle, responsible for cleaving the HCV polyprotein into mature viral proteins. nih.gov Preclinical profiling studies included combination assessments of ravidasvir with HCV NS3/4A protease inhibitors. portico.org

A study in healthy subjects evaluated the pharmacokinetic interactions between ravidasvir and the NS3/4A protease inhibitor danoprevir, co-administered with the pharmacokinetic enhancer ritonavir. nih.gov In vitro data indicated that ravidasvir is a mild inhibitor of the enzyme CYP3A4, which is the primary enzyme responsible for metabolizing danoprevir. nih.gov The study found that when co-administered with ravidasvir, the total exposure (AUC) of danoprevir increased significantly. nih.gov This suggests a drug-drug interaction potential that is important to characterize for combination therapies. nih.gov

Table 2: Summary of Preclinical Drug-Drug Interaction Profile for Ravidasvir Hydrochloride

| Interacting Drug Class | Specific Drug(s) | Observed Interaction |

| NS5B Polymerase Inhibitors | Sofosbuvir | Synergistic antiviral effect observed in preclinical and clinical settings. who.intnih.gov |

| NS3/4A Protease Inhibitors | Danoprevir (with Ritonavir) | Ravidasvir increased the plasma exposure of danoprevir. nih.gov |

| This table summarizes key interaction findings from preclinical and pharmacokinetic studies. |

Structure Activity Relationship Sar and Rational Drug Design of Ravidasvir Hydrochloride

Historical Context of Discovery and Lead Optimization

The discovery of Ravidasvir (B1651190) hydrochloride emerged from efforts to develop direct-acting antivirals (DAAs) that could offer a more effective and tolerable treatment for HCV than the previous standard of care, pegylated interferon. nih.gov NS5A, a viral phosphoprotein essential for HCV RNA replication and virion assembly, was identified as a prime target for antiviral intervention. cu.edu.egportico.org

The development of Ravidasvir, formerly known as PPI-668, was a collaborative effort between Presidio Pharmaceuticals and Pharco Pharmaceuticals. nih.govbiospace.com The journey began with the identification of lead compounds characterized by a dimeric, symmetrical structure. Through systematic medicinal chemistry efforts, a series of functionalized benzimidazole-naphthylene-imidazole derivatives were synthesized and evaluated. nih.gov This lead optimization process focused on enhancing pan-genotypic potency, improving pharmacokinetic properties, and maintaining a high barrier to resistance. The culmination of this research was the identification of Ravidasvir as a clinical candidate with potent low-nanomolar to picomolar activity against various HCV genotypes and a favorable profile for once-daily oral administration. nih.govnatap.org

Chemical Structural Features and Their Contribution to Potency

The molecular architecture of Ravidasvir is central to its potent anti-HCV activity. It is a symmetrical molecule built around a central spacer, flanked by two identical halves, each containing specific heterocyclic and amino acid components. cu.edu.egresearchgate.net

Core Scaffold Modifications and Analog Synthesis

The core of Ravidasvir consists of a benzimidazole-pyrrolidine-valine motif. nih.gov During the drug discovery process, extensive SAR studies were conducted, exploring modifications at various positions of this scaffold. The synthesis of Ravidasvir and its analogs involves several key steps, including the formation of the benzimidazole (B57391) and imidazole (B134444) rings and the coupling of amino acid moieties.

One common synthetic route involves the coupling of a diamine precursor with N-protected amino acids like N-Boc-L-proline and N-methoxycarbonyl-L-valine. cu.edu.egportico.org Suzuki coupling reactions are frequently employed to connect the different aromatic fragments, for instance, linking a borylated benzimidazole derivative with a halogenated naphthalene (B1677914) core. cu.edu.eg

Key findings from analog synthesis demonstrated that:

The choice of the heterocyclic system is crucial. The benzimidazole and imidazole rings are essential for potent activity. cu.edu.egnih.gov

The proline ring provides a rigid, conformationally constrained linker between the heterocyclic core and the terminal amino acid. nih.gov

The terminal N-methoxycarbonyl-L-valine caps (B75204) are critical for binding and potency. Modifications to this group generally lead to a significant loss of activity. nih.gov

Role of Dimeric Motif and Spacer Design

A defining feature of Ravidasvir is its C2-symmetric, dimeric structure, where two identical imidazole-based fragments are linked by a central aromatic spacer. cu.edu.eg This dimeric motif is a hallmark of many potent NS5A inhibitors, suggesting that they may bind to a dimeric form of the NS5A protein.

The spacer connecting the two halves of the molecule plays a critical role in orienting the binding motifs for optimal interaction with the target. In Ravidasvir, the spacer is a 2,6-disubstituted naphthalene ring. nih.gov SAR studies on the spacer have shown that its length, rigidity, and geometry are finely tuned for maximum potency. The naphthalene system provides a rigid scaffold that holds the two symmetric arms at a precise distance and orientation, which is believed to be essential for high-affinity binding to the NS5A target. researchgate.netnih.gov

Stereochemical Considerations in Activity

The stereochemistry of Ravidasvir is an absolute requirement for its biological activity. The molecule contains multiple chiral centers, with the specific stereoisomer being responsible for the potent inhibition of NS5A. nih.gov The key stereocenters are located in the two L-proline and two L-valine residues. Ravidasvir has the (S)-configuration at all four of these centers. wikipedia.org

Studies on related NS5A inhibitors have definitively shown that altering the stereochemistry at the proline positions results in a dramatic loss of antiviral potency. For example, a biotin-tagged analog of a similar NS5A inhibitor with the natural (S,S)-proline configuration was a potent inhibitor, while its (R,R)-proline diastereomer was inactive. nih.gov This highlights the precise three-dimensional arrangement required for the molecule to fit into its binding pocket on the NS5A protein. The synthesis of Ravidasvir must therefore be highly stereocontrolled to produce the single, active diastereomer. cu.edu.eg

Conformational Analysis and Binding Mode Hypotheses

While a high-resolution crystal structure of Ravidasvir bound to the full-length NS5A protein is not publicly available, its binding mode has been inferred from SAR data, resistance mutations, and structural information from related inhibitors like Daclatasvir. NS5A inhibitors are believed to bind in a deep groove at the interface of the NS5A dimer, often referred to as a "dimer interface inhibitor." nih.gov

The symmetrical structure of Ravidasvir is thought to effectively "clamp" the two monomers of the NS5A dimer together, inhibiting the conformational changes necessary for its function in viral replication and assembly. researchgate.net The central naphthalene spacer orients the two arms of the inhibitor to interact with specific amino acid residues within the binding site of each NS5A monomer. The terminal valine carbamate (B1207046) groups form key interactions, while the proline-linked benzimidazole and imidazole moieties fit into hydrophobic pockets within the protein. cu.edu.egnih.gov The specific stereochemistry ensures that the side chains and functional groups are projected in the correct orientation to maximize these binding interactions. nih.gov

Table 1: In Vitro Potency of Ravidasvir (PPI-668) Against HCV Genotypes

| HCV Genotype/Replicon | EC50 (nM) |

|---|---|

| Genotype 1a | 0.12 medchemexpress.com |

| Genotype 1b | 0.01 medchemexpress.com |

| Genotype 3a | 1.14 medchemexpress.com |

| Genotypes 1-7 (range) | 0.02 - 1.3 natap.org |

Non Clinical Pharmacokinetics and Biotransformation

In Vitro and In Vivo Pharmacokinetic Profiles in Animal Models

Preclinical pharmacokinetic studies in species such as Sprague-Dawley rats, beagle dogs, and cynomolgus monkeys have been instrumental in characterizing the in vivo behavior of ravidasvir (B1651190). nih.gov These studies have generally indicated favorable pharmacokinetic properties, including low clearance and a moderate half-life in rats.

Following oral administration, ravidasvir has demonstrated dose-proportional increases in systemic exposure in preclinical models. While comprehensive quantitative data on the tissue distribution of ravidasvir in rats, monkeys, and dogs is not extensively detailed in publicly available literature, the primary site of action is the liver, the location of HCV replication. Therefore, achieving sufficient liver exposure is a critical aspect of its therapeutic efficacy.

Pharmacokinetic Parameters of Ravidasvir in Sprague-Dawley Rats

| Parameter | Value |

| Clearance (CL) | 0.37 L/h/kg |

| Half-life (t½) | 1.66 h |

| Volume of Distribution (Vss) | Moderate |

This table presents pharmacokinetic parameters of ravidasvir observed in Sprague-Dawley rats.

Metabolism Pathways and Metabolite Identification

In vitro studies utilizing rat liver microsomes have provided significant insights into the metabolic fate of ravidasvir. researchgate.net The primary route of metabolism appears to be oxidation.

The most predominant metabolite identified in these in vitro systems is oxidative ravidasvir . researchgate.net In addition to this major metabolite, an O-demethylated metabolite and eight distinct isomers of oxidative ravidasvir have also been characterized. researchgate.net This suggests that the metabolic pathway of ravidasvir involves several oxidative processes.

Identified Metabolites of Ravidasvir in Rat Liver Microsomes

| Metabolite | Type |

| Oxidative ravidasvir | Major Metabolite |

| O-demethylated ravidasvir | Minor Metabolite |

| Oxidative ravidasvir Isomers | Minor Metabolites (8 identified) |

This table summarizes the metabolites of ravidasvir identified in in vitro studies with rat liver microsomes. researchgate.net

Routes of Excretion in Preclinical Species

The primary route of elimination for ravidasvir in preclinical species has been identified as biliary excretion. Studies have shown that the compound is predominantly eliminated unchanged in the feces, with renal excretion playing a negligible role. This indicates that the kidneys are not a significant pathway for the clearance of ravidasvir.

Mechanisms of Viral Resistance to Ravidasvir Hydrochloride

Characterization of Resistance-Associated Substitutions (RASs) in NS5A

Resistance-Associated Substitutions (RASs) are specific changes in the amino acid sequence of viral proteins that decrease the susceptibility of the virus to antiviral drugs. nih.govnih.gov For NS5A inhibitors, these substitutions occur in the NS5A protein, a key component of the HCV replication complex. nih.gov The presence of these RASs can be either naturally occurring in treatment-naïve patients or selected under the pressure of drug therapy. nih.govnih.gov

Substitutions are generally classified as RASs if they result in a greater than 2.5-fold decrease in the antiviral efficacy of a drug in vitro. nih.govnatap.org A smaller subset of these are considered highly potent, causing a resistance fold-change greater than 100. nih.gov The detection and characterization of these RASs are crucial as their presence can be a predictor of treatment outcome. nih.govnih.gov

Key Amino Acid Positions and Substitutions Implicated in Resistance (e.g., L31M, Y93H, M31V)

Specific amino acid positions within the N-terminus of the NS5A protein are hotspots for the development of resistance to NS5A inhibitors, including ravidasvir (B1651190). researchgate.net While ravidasvir is designed to have inhibitory effects against variants with common NS5A resistance mutations, certain substitutions can still impact its efficacy. nih.gov

In clinical studies involving ravidasvir and other NS5A inhibitors, several key RASs have been identified at the time of treatment failure (relapse). For instance, in an analysis of patients who relapsed after ravidasvir treatment, the substitutions Y93H and M31V were detected. cu.edu.eg Similarly, in a trial of ravidasvir combined with sofosbuvir (B1194449), the few patients who relapsed had pre-existing NS5A resistance-associated variants. researchgate.net

The most frequently implicated positions and substitutions for the NS5A inhibitor class include:

Position 28: M28V mdpi.com

Position 30: Q30H/R nih.gov

Position 31: L31M, L31V, L31I cu.edu.egnatap.orgnih.gov

Position 58: P58S mdpi.com

Position 93: Y93H, Y93N, Y93C cu.edu.egnatap.orgnih.govresearchgate.net

The prevalence of these RASs can vary by HCV genotype and geographic region. natap.orgunisi.it For example, Y93H is a common pan-genotypic RAS, while L31M and Y93H are frequently observed in genotype 1b. mdpi.comunisi.it

| Amino Acid Position | Key Substitutions | Associated Genotypes | Reference |

|---|---|---|---|

| 28 | M28V | 1a | mdpi.com |

| 30 | Q30H, Q30R | 1a, 1b | nih.govnih.gov |

| 31 | L31M, L31V | 1a, 1b | cu.edu.egnih.govnih.gov |

| 93 | Y93H, Y93N | Pan-genotypic (notably 1a, 1b, 3) | cu.edu.egnih.govnih.govunisi.it |

Phenotypic Impact of RASs on Antiviral Susceptibility

The presence of RASs has a direct phenotypic consequence: it reduces the virus's susceptibility to the antiviral drug. nih.gov This reduction is quantified by measuring the change in the half-maximal effective concentration (EC50), which is the concentration of a drug that gives half-maximal response. A "fold change" in EC50 represents how many times more drug is needed to inhibit the mutant virus compared to the wild-type virus. natap.org

NS5A class RASs are defined as substitutions that confer a greater than 2.5-fold change in EC50 to any NS5A inhibitor. natap.orgnatap.org Certain RASs or combinations of RASs can lead to very high levels of resistance. High-level resistance is often defined as a fold-change of over 100. nih.govhcvguidelines.org For genotype 1a, substitutions like Q30H/R, L31M/V, and Y93C/H/N can confer greater than 100-fold resistance to some NS5A inhibitors. hcvguidelines.org The Y93H substitution in genotype 3 has also been shown to significantly decrease the SVR rates for certain regimens. hcvguidelines.org

| Substitution | Associated Genotype | Impact on Susceptibility | Reference |

|---|---|---|---|

| NS5A Class RASs | Pan-genotypic | >2.5-fold change in EC50 | natap.orgnatap.org |

| Q30H/R, L31M/V, Y93H/N | 1a | Can confer >100-fold resistance to certain NS5A inhibitors | nih.govhcvguidelines.org |

| Y93H | 3 | Decreased Sustained Virologic Response (SVR) rates | hcvguidelines.org |

Molecular Basis of Resistance Development

The molecular basis of resistance to NS5A inhibitors lies in the disruption of the drug-target interaction. nih.gov NS5A inhibitors are thought to bind to a cleft in the N-terminal domain of the NS5A protein. The amino acid substitutions that confer resistance are located in or near this binding site. These changes in the amino acid sequence alter the three-dimensional structure of the protein, which can decrease the binding affinity of the inhibitor molecule. nih.gov With reduced binding, a higher concentration of the drug is required to inhibit the protein's function in viral replication, leading to clinical resistance. The accumulation of multiple RASs can further enhance the level of resistance. nih.gov

Strategies to Mitigate Resistance Emergence in Drug Design

Given the potential for resistance, several strategies are employed to mitigate its emergence and impact. Ravidasvir itself represents one such strategy, as it was developed as a second-generation inhibitor with a high barrier to resistance and activity against some pre-existing HCV variants with resistance mutations. nih.govnih.gov

Key strategies include:

Combination Therapy: Combining direct-acting antivirals (DAAs) with different mechanisms of action is a cornerstone of modern HCV therapy. nih.gov For example, combining an NS5A inhibitor like ravidasvir with an NS5B polymerase inhibitor like sofosbuvir targets two different viral proteins, making it much more difficult for the virus to develop resistance to both drugs simultaneously. nih.govresearchgate.net

Development of Pan-genotypic Inhibitors: Creating drugs like ravidasvir that are effective across all major HCV genotypes helps simplify treatment and can overcome genotype-specific resistance profiles. cu.edu.egnih.gov

Optimizing Treatment Regimens: For patients who harbor specific RASs known to confer high-level resistance, treatment strategies can be modified. This may include extending the duration of therapy or adding another agent, such as ribavirin, to the regimen to increase the chances of a cure. nih.gov

Resistance Testing: In certain clinical situations, particularly for treatment-experienced patients, testing for the presence of baseline NS5A RASs can help guide the selection of the most appropriate and effective antiviral regimen. nih.govhcvguidelines.org

These approaches have contributed to the very high success rates of current HCV treatments and provide options for managing the challenge of viral resistance.

Synthetic Chemistry and Process Development of Ravidasvir Hydrochloride

Total Synthesis Approaches

The total synthesis of Ravidasvir (B1651190) is characterized by a convergent strategy, where large, pre-synthesized fragments of the molecule are joined together in the later stages. This approach is generally more efficient for complex molecules than a linear synthesis.

A retrosynthetic analysis of Ravidasvir hydrochloride (I) breaks the molecule down into several key intermediates. The final step is the formation of the hydrochloride salt from the Ravidasvir free base (XIX). The free base is disconnected at the two amide bonds, leading back to the central diamine core (XV) and two equivalents of N-(methoxycarbonyl)-L-valine (Moc-L-valine, XVI). portico.org

The complex diamine core (XV) can be further deconstructed via a Suzuki coupling reaction. This retrosynthetic step splits the molecule into a boronic ester intermediate (XIII) and a brominated benzimidazole (B57391) fragment (XIV). portico.org

The key intermediates identified through this analysis are:

N-(methoxycarbonyl)-L-valine (XVI): A chiral building block providing the outer acyl groups. portico.org

A central diamine core (XV/XXXVI): The result of coupling the naphthalene (B1677914) and benzimidazole systems. portico.org

Benzimidazole-containing fragments: Such as 6-bromo-2-[N-Boc-2(S)-pyrrolidinyl]benzimidazole (XXIa) or its corresponding boronate (XIII). portico.org

Naphthalene-containing fragments: Such as a naphthalene boronic ester or a bromonaphthalene derivative like 2,6-dibromonaphthalene (B1584627) (XXIIb). portico.org

Imidazole-containing fragments: Such as 5-bromo-2-[N-Boc-pyrrolidin-2(S)-yl]imidazole (XXVa). portico.org

| Intermediate Name | Structure | Role in Synthesis |

| N-(methoxycarbonyl)-L-valine (XVI) | A derivative of the amino acid L-valine. | Acylating agent for the final coupling step. portico.org |

| 6-bromo-2-[N-Boc-2(S)-pyrrolidinyl]benzimidazole (XXIa) | A protected benzimidazole-pyrrolidine unit. | Precursor to the boronate ester for Suzuki coupling. portico.org |

| Naphthalene boronic ester (XIII) | A naphthalene ring functionalized with a boronic ester group. | Coupling partner in the Suzuki reaction to form the core structure. portico.orgchemicalbook.com |

| 5-bromo-2-[N-Boc-2(S)-pyrrolidinyl]imidazole (XXVa) | A protected bromo-imidazole-pyrrolidine unit. | An alternative coupling partner for forming the central scaffold. portico.org |

Several synthetic routes have been developed, with a common convergent strategy involving the Suzuki coupling to assemble the core structure. portico.orgchemicalbook.com

Route 1: Convergent Synthesis via Suzuki Coupling

Benzimidazole Fragment Synthesis: 4-bromo-1,2-diaminobenzene is reacted with N-Boc-L-proline. The resulting amide undergoes cyclization in acetic acid to form the protected benzimidazole intermediate (XXIa). portico.orgchemicalbook.com

Borylation: The benzimidazole bromide (XXIa) undergoes a Miyaura borylation to yield the corresponding boronic ester (XIII). portico.orgchemicalbook.com

Naphthalene-Imidazole Fragment Synthesis: 2-bromonaphthalene (B93597) is subjected to a Friedel-Crafts acylation with chloroacetyl chloride. The product is then alkylated with N-Boc-L-proline, followed by cyclization with ammonium (B1175870) acetate (B1210297) to form the imidazole (B134444) ring attached to the naphthalene system. chemicalbook.com

Suzuki Coupling: The naphthalene-imidazole fragment is coupled with the benzimidazole boronic ester (XIII) to assemble the core structure (44). chemicalbook.com

Deprotection: The Boc protecting groups are removed using acid. chemicalbook.com

Acylation: The resulting diamine is bis-acylated with N-Moc-L-valine (45) to yield the Ravidasvir free base. chemicalbook.com

Salt Formation: The free base is treated with hydrochloric acid to produce Ravidasvir hydrochloride. chemicalbook.com

Route 2: Alternative Core Assembly

Nitroaniline Coupling: A naphthalene boronate (XXXIII) is coupled with 5-bromo-2-nitroaniline (B184017) (XXXIV) via a Suzuki reaction. portico.org

Reduction: The nitro group of the resulting compound (XXXV) is reduced to an amine using reagents like SnCl2 or through catalytic hydrogenation to form a diamine (XXXVI). portico.org

Benzimidazole Formation: The diamine (XXXVI) is coupled with N-Boc-L-proline, followed by cyclization in acetic acid to form the benzimidazole ring, yielding the core structure. portico.org

The choice of reagents and conditions is critical for achieving high yields and purity throughout the synthesis.

| Reaction Type | Reagents | Conditions |

| Amide Coupling / Acylation | HATU, DIEA, Et3N; or EDC, HOBt, DIEA; or COMU, Et3N. portico.org | Solvents like DMF, CH2Cl2, or acetonitrile (B52724) are used. portico.org |

| Benzimidazole Cyclization | Acetic Acid (AcOH). portico.orgchemicalbook.com | Typically performed at elevated temperatures (e.g., 100 °C). portico.org |

| Miyaura Borylation | Bis(pinacolato)diboron, PdCl2(dppf), KOAc. portico.org | Conducted in solvents like DMF or dioxane at 60-85 °C. portico.org |

| Suzuki Coupling | PdCl2(dppf), NaHCO3. portico.org | Performed in solvent systems like dioxane/H2O or DME at around 80-85 °C. portico.org |

| Boc Deprotection | HCl in a solvent like dioxane or ethanol (B145695). portico.orgchemicalbook.com | Typically run at room temperature. google.com |

| Salt Formation | HCl in ethanol (EtOH) or isopropanol (B130326) (i-PrOH). portico.org | Followed by crystallization from a solvent system like ethanol and n-butyl acetate. chemicalbook.comgoogle.com |

Chiral Synthesis and Enantioselective Control

Ravidasvir possesses multiple stereocenters, making stereochemical control a crucial aspect of its synthesis. The primary strategy for achieving the desired enantiopurity is the use of a chiral pool approach. portico.org This method involves using readily available, enantiomerically pure starting materials to introduce the required chirality into the final molecule. nih.gov

The key chiral building blocks are:

L-proline: Used in its N-Boc protected form (N-Boc-L-proline). This dictates the (S)-configuration of the pyrrolidine (B122466) rings. portico.org

L-valine: Used as N-(methoxycarbonyl)-L-valine (Moc-L-valine). This sets the stereochemistry of the terminal valine-derived fragments. portico.org

By starting with these enantiopure amino acid derivatives, the desired stereochemistry is carried through the reaction sequence, avoiding the need for chiral resolutions of complex intermediates or the final product, which can be inefficient. The synthesis involves coupling these chiral fragments without disturbing their stereocenters, thus ensuring the correct absolute configuration of Ravidasvir. portico.org

Process Optimization for Industrial Scale-Up

Transitioning a complex synthesis from the laboratory to industrial-scale production requires significant process optimization to ensure safety, cost-effectiveness, and high throughput. For Ravidasvir, a key optimization involves replacing chromatographic purification with crystallization. google.com

A patented method designed for large-scale production highlights several improvements:

Improved Condensing Agent: The use of 2-hydroxypyridine-N-oxide (HOPO) as a condensing agent in the final acylation step was found to reduce the formation of isomeric by-products. This simplifies purification and increases the yield of the desired product. google.com

Crystallization over Chromatography: The process was designed to use recrystallization for purification instead of column chromatography. Recrystallization is a more scalable, less expensive, and more efficient method for purifying large quantities of material. google.com

Defined Crystallization Process: The final salt formation and crystallization are performed under tightly controlled conditions. For instance, the Ravidasvir free base is dissolved in ethanol and n-butyl acetate, treated with an HCl-ethanol solution, heated to 60-65 °C, and seeded with crystals to ensure consistent product quality and yield (typically around 80% for this step). google.com

Emerging Research and Future Directions for Ravidasvir Hydrochloride

Advanced Preclinical Modeling and Computational Approaches

Modern drug discovery and repurposing efforts are increasingly reliant on sophisticated computational methods to predict and analyze the interaction between drug molecules and their biological targets. In the context of ravidasvir (B1651190), these in silico approaches are providing valuable insights into its mechanisms and potential new applications.

One significant area of investigation involves the use of molecular docking and molecular dynamics (MD) simulations to model the binding of ravidasvir to viral proteins. tandfonline.com Molecular docking predicts the preferred orientation of a molecule when bound to a target, while MD simulations provide a view of the dynamic evolution of the protein-ligand complex over time. tandfonline.com For instance, a study investigating ravidasvir's potential against SARS-CoV-2, the virus responsible for COVID-19, employed these techniques to examine its interaction with the 3-Chymotrypsin-like protease (3CLpro), a crucial enzyme in the viral replication cycle. tandfonline.com

The results of molecular docking showed that ravidasvir could potentially act as a potent inhibitor of the SARS-CoV-2 3CLpro. tandfonline.com Further analysis using MD simulations, conducted over a 2-microsecond timescale, explored the dynamic behavior of the ravidasvir-3CLpro complex. tandfonline.com To quantify the binding affinity, the Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) method was used to calculate the binding free energy from the simulation trajectory. tandfonline.com These computational studies suggest that ravidasvir could be a promising lead molecule for further development against SARS-CoV-2. larvol.comtandfonline.com

| Computational Method | Target Protein | Finding | Binding Energy (kJ/mol) |

| Molecular Docking | SARS-CoV-2 3CLpro | Potent inhibitor | -26.7 |

| MM/PBSA (GROMOS96 54A7) | SARS-CoV-2 3CLpro | Favorable binding free energy | -190.3 ± 70.2 |

| MM/PBSA (AMBER99SB-ILDN) | SARS-CoV-2 3CLpro | Favorable binding free energy | -106.0 ± 26.7 |

Potential for Broader Antiviral Applications Beyond HCV

The primary success of ravidasvir has been in the treatment of chronic HCV infection. portico.orgarizona-mall.com However, emerging research, particularly the computational studies described above, indicates that its antiviral potential may extend to other viruses. tandfonline.com

The investigation into ravidasvir as a repurposed drug against SARS-CoV-2 is a prime example of this expanding research horizon. tandfonline.com The in silico evidence of its ability to bind to and inhibit the SARS-CoV-2 3CLpro protease suggests a plausible mechanism for antiviral activity. tandfonline.com This protease is essential for the virus's replication process, making it a key target for antiviral drugs. tandfonline.com The identification of ravidasvir as a potential inhibitor through these computational approaches provides a strong rationale for further experimental validation, including in vitro and preclinical studies, to confirm its efficacy against COVID-19. larvol.comtandfonline.com This line of inquiry highlights a cost-effective and rapid strategy for identifying potential treatments for new and emerging viral threats by repurposing existing drugs with established development profiles. tandfonline.com

Design and Synthesis of Next-Generation NS5A Inhibitors

The development of ravidasvir and other first-generation NS5A inhibitors has paved the way for the design of even more potent and resilient antiviral agents. Research is now focused on creating next-generation inhibitors that can overcome the limitations of earlier compounds, such as the development of resistance. nih.gov

One strategy involves the design and synthesis of novel, non-symmetrical NS5A inhibitors. For example, researchers have developed new molecules incorporating sulfur-containing amino acids. nih.govnih.gov These compounds have demonstrated extremely potent activity, with EC50 values in the picomolar range and a high therapeutic index, in HCV 1b replicon systems. nih.gov

Another approach focuses on modifying the central core of the inhibitor structure. Scientists have designed and synthesized novel NS5A inhibitors with simplified tricyclic cores, moving away from the more complex structures of earlier inhibitors. acs.org These new compounds have shown subnanomolar activity against HCV genotype 1b and low nanomolar activity against genotype 2a. acs.org However, a significant challenge remains the activity of these new inhibitors against common resistance-associated mutations, such as L31F and Y93H in genotype 1b, which can significantly reduce clinical efficacy. nih.gov While some new compounds maintain potency against certain mutations, others show a considerable loss of activity, which may hinder their preclinical development. nih.gov

| Compound Class | Target | Key Feature | Reported Potency |

| Non-symmetrical inhibitors | HCV Genotype 1b, 1a, 2a | Sulfur-containing amino acids | Picomolar EC50 values |

| Tricyclic core inhibitors | HCV Genotype 1b | Simplified tricyclic core | Subnanomolar (100-300 pM) activity |

| Tricyclic core inhibitors | HCV Genotype 2a | Simplified tricyclic core | Low nanomolar activity |

Q & A

Q. What is the molecular mechanism of Ravidasvir hydrochloride as an NS5A inhibitor in HCV treatment?

Ravidasvir hydrochloride targets the hepatitis C virus (HCV) NS5A protein, a multifunctional component critical for viral replication and assembly. Its mechanism involves disrupting NS5A dimerization and interfering with the formation of the viral replication complex. Preclinical studies demonstrate sub-nanomolar potency against multiple HCV genotypes, with structural analysis revealing binding to domain I of NS5A . Researchers should validate inhibition efficacy using replicon assays and quantify 50% effective concentration (EC50) values across genotypes to assess variability .

Q. What pharmacokinetic properties of Ravidasvir hydrochloride are critical for preclinical study design?

Key properties include high oral bioavailability (>80%), a plasma half-life of 15–20 hours enabling once-daily dosing, and extensive hepatic metabolism. Stability studies recommend storing the compound at -20°C in powder form and 2–4°C after reconstitution to prevent degradation . Methodologically, researchers should use validated spectrofluorimetric methods (e.g., Table 1 in ) to assess purity (>98%) and monitor metabolite profiles via LC-MS/MS in animal models .

Advanced Research Questions

Q. How can researchers resolve discrepancies in virologic response rates for Ravidasvir across HCV genotypes in clinical trials?

Phase 2/3 trials reported sustained virologic response (SVR) rates of 97–100% in genotype 1 patients but lower efficacy in non-genotype 1 cohorts . To address this, researchers should stratify trial populations by baseline NS5A resistance-associated substitutions (RASs) and IL-28B polymorphisms. Advanced statistical models (e.g., multivariate logistic regression) can isolate confounding variables, while in vitro resistance profiling identifies genotype-specific RAS thresholds impacting drug efficacy .

Q. What methodologies optimize the synthetic route of Ravidasvir hydrochloride for scalable API production?

Current synthetic protocols rely on patented intermediates, limiting industrial adaptability. Alternative approaches include:

- Stepwise chiral resolution : Replacing enantioselective chromatography with asymmetric catalysis to reduce costs.

- Solvent system optimization : Using polar aprotic solvents (e.g., DMF) at controlled temperatures to improve yield in cyclization steps.

- Process intensification : Scaling reactions to 100g batches under continuous-flow conditions to enhance reproducibility . Researchers must validate intermediates via <sup>1</sup>H/<sup>13</sup>C NMR and HPLC-UV to ensure compliance with ICH purity guidelines .

Q. How do combination therapies involving Ravidasvir and sofosbuvir enhance antiviral synergy in difficult-to-treat HCV populations?

Ravidasvir (NS5A inhibitor) and sofosbuvir (NS5B polymerase inhibitor) exhibit synergistic effects by targeting distinct viral replication stages. Clinical trials in cirrhotic patients achieved 92–95% SVR by leveraging complementary mechanisms to suppress resistance emergence. Researchers should design in vitro combination index (CI) assays (e.g., Chou-Talalay method) to quantify synergy and cross-validate results with RNA sequencing to detect RAS co-evolution .

Q. What strategies mitigate Ravidasvir’s reduced efficacy in patients with baseline NS5A RASs?

Approaches include:

- Dose escalation : Adjusting from 200 mg to 400 mg daily in RAS-positive cohorts, guided by therapeutic drug monitoring.

- Adjunctive therapies : Co-administering ribavirin to enhance viral suppression.

- Resistance monitoring : Implementing next-generation sequencing (NGS) at weeks 4 and 12 to detect emerging RASs and adapt treatment regimens .

Methodological Considerations

- Clinical Trial Design : Use adaptive trial designs (e.g., Bayesian methods) to dynamically adjust dosing or patient stratification based on interim RAS data .

- Analytical Validation : Adhere to ICH Q2(R1) guidelines for assay validation, including linearity (R<sup>2</sup> > 0.995) and precision (%RSD < 2%) in pharmacokinetic studies .

- Synthetic Chemistry : Prioritize green chemistry principles (e.g., solvent recycling, catalytic efficiency) to align with industrial sustainability standards .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.